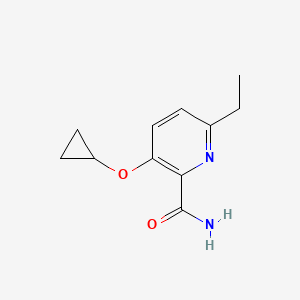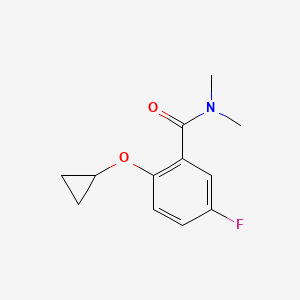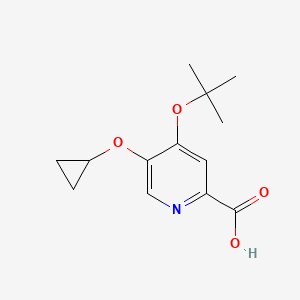
4-Cyclopropoxy-2-ethyl-6-(trifluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropoxy-2-ethyl-6-(trifluoromethyl)pyridine is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their unique physicochemical properties, which are attributed to the presence of the trifluoromethyl group and the pyridine ring. The trifluoromethyl group imparts significant stability and lipophilicity to the molecule, making it valuable in various industrial and pharmaceutical applications .
Vorbereitungsmethoden
The synthesis of 4-Cyclopropoxy-2-ethyl-6-(trifluoromethyl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-ethyl-6-(trifluoromethyl)pyridine and cyclopropyl alcohol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Cyclopropoxylation: The cyclopropyl alcohol is reacted with 2-ethyl-6-(trifluoromethyl)pyridine in the presence of a base to form the desired product, this compound.
Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Chemischer Reaktionen
4-Cyclopropoxy-2-ethyl-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or DMF. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-Cyclopropoxy-2-ethyl-6-(trifluoromethyl)pyridine has several scientific research applications, including:
Biology: The compound’s unique properties make it useful in studying biological systems, particularly in understanding the interactions between small molecules and biological targets.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of drug candidates.
Wirkmechanismus
The mechanism of action of 4-Cyclopropoxy-2-ethyl-6-(trifluoromethyl)pyridine involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and bind to specific targets. This interaction can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .
Vergleich Mit ähnlichen Verbindungen
4-Cyclopropoxy-2-ethyl-6-(trifluoromethyl)pyridine can be compared with other trifluoromethylpyridines, such as:
2-Fluoro-4-(trifluoromethyl)pyridine: This compound has a similar trifluoromethyl group but differs in the presence of a fluorine atom instead of a cyclopropoxy group.
2-Chloro-5-(trifluoromethyl)pyridine: This compound is used as an intermediate in the synthesis of herbicides and other agrochemicals.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct physicochemical properties and reactivity compared to other similar compounds.
Eigenschaften
Molekularformel |
C11H12F3NO |
|---|---|
Molekulargewicht |
231.21 g/mol |
IUPAC-Name |
4-cyclopropyloxy-2-ethyl-6-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C11H12F3NO/c1-2-7-5-9(16-8-3-4-8)6-10(15-7)11(12,13)14/h5-6,8H,2-4H2,1H3 |
InChI-Schlüssel |
BVPPVFSDPASCAW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC(=CC(=C1)OC2CC2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















